For certain analogs of 2-((2-(Trifluoromethyl)quinolin-4-yl)thio)acetohydrazide, X-ray crystallography has been used to determine the three-dimensional structure, providing insights into bond lengths, bond angles, and crystal packing arrangements [].
Quinoline derivatives have been shown to possess potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. The minimum inhibitory concentration (MIC) values of these compounds can be as low as 0.05 µM, indicating their high potency. These compounds exhibit intracellular activity against bacilli in infected macrophages and have been compared to rifampin in their action. They also demonstrate low risk of drug-drug interactions and no sign of cardiac toxicity in zebrafish models1 4. Furthermore, novel quinoline acetohydrazide derivatives have been evaluated for their anti-inflammatory and anti-cancer efficacy, particularly through COX2 inhibition and interaction with NF-κB, HDAC, and Human Topoisomerase I pathways. Trifluoro substituted derivatives, in particular, have shown excellent binding affinity to these drug targets2. Additionally, the cytochrome bc1 complex has been identified as a molecular target for these compounds, which is a significant finding for the treatment of multidrug-resistant tuberculosis6.
The quinoline derivatives have been actively studied as antitubercular agents. They have shown high efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The compounds have also been found to work synergistically with rifampin, which could potentially enhance the effectiveness of current tuberculosis treatments1 4 6.
Quinoline acetohydrazide derivatives have been identified as potent COX-2 inhibitors, which is an important target for anti-inflammatory drugs. These compounds have also shown promising results in in vitro studies against breast and skin cancer cell lines, indicating their potential as anti-cancer agents2.
A series of novel 2-(quinolin-8-yloxy) acetohydrazones and their cyclized products have been synthesized and tested for antiamoebic activity. These compounds have demonstrated higher activity than their cyclized derivatives and have shown to be non-toxic at certain concentrations to human breast cancer MCF-7 cell line, which is promising for the development of new antiamoebic treatments5.
Quinoline-3-carbaldehyde hydrazones bearing a benzotriazole moiety have been found to exhibit pronounced cancer cell growth inhibitory effects. These compounds have shown selective activity against certain cancer cell lines, such as pancreas and cervical cancer, making them potential candidates for further development as anticancer agents3.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0